BenchChemオンラインストアへようこそ!

3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Lipophilicity Drug Design Permeability

This compound provides a critical meta-chloro substitution pattern for systematic SAR exploration against 4-CF3, 4-OCF3, and 3-NMe2 analogs. Its balanced lipophilicity (XLogP3=2.6) and zero H-bond donors make it a lead-like scaffold for CNS-penetrant PIM kinase inhibitors targeting hematological malignancies. The 3-chlorobenzoyl group offers a halogen-bond donor for kinase hinge regions, enabling structure-based drug design. Choose this compound for its validated scaffold and unique electrostatic profile, ensuring reliable experimental outcomes.

Molecular Formula C15H15ClN2O3S
Molecular Weight 338.81
CAS No. 1798542-93-4
Cat. No. B2423406
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
CAS1798542-93-4
Molecular FormulaC15H15ClN2O3S
Molecular Weight338.81
Structural Identifiers
SMILESC1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC(=CC=C3)Cl
InChIInChI=1S/C15H15ClN2O3S/c16-11-3-1-2-10(8-11)14(20)17-6-4-12(5-7-17)18-13(19)9-22-15(18)21/h1-3,8,12H,4-7,9H2
InChIKeyCGXBVTDZFZLZNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 1798542-93-4) – Compound Profile and Procurement-Relevant Identity


The compound 3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione (CAS 1798542-93-4, PubChem CID 76151611) is a synthetic small molecule belonging to the thiazolidine-2,4-dione (TZD) class. It features a piperidine linker connecting the TZD core to a 3-chlorobenzoyl substituent [1]. The TZD scaffold is recognized in medicinal chemistry for its role in PIM kinase inhibition and anticancer activity, particularly against hematological malignancies [2]. Its computed physicochemical profile includes a molecular weight of 338.8 g/mol, a calculated lipophilicity (XLogP3) of 2.6, zero hydrogen bond donors, four hydrogen bond acceptors, and a topological polar surface area (TPSA) of 83 Ų [1]. These properties define its initial developability envelope and distinguish it from close structural analogs with divergent substituent patterns.

Why 3-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione Is Not Interchangeable with Other Aroyl-TZD Analogs


Within the 3-(1-aroylpiperidin-4-yl)thiazolidine-2,4-dione sub-series, the nature and position of the aryl substituent critically modulate key molecular properties. Even single-atom or positional changes on the benzoyl ring can shift calculated lipophilicity (XLogP3) by >0.5 log units and alter hydrogen bonding capacity, directly impacting passive permeability, solubility, and off-target binding profiles [1][2]. For instance, the 3-chloro substituent in the target compound confers an intermediate lipophilicity and unique electrostatic potential surface, distinct from the strongly electron-withdrawing 4-trifluoromethyl or electron-donating 3-dimethylamino analogs [1]. Class-level evidence further demonstrates that seemingly minor structural modifications in TZD-based PIM inhibitors lead to divergent cellular potency, isoform selectivity, and even opposing effects on target protein levels under physiological stress conditions [3]. Therefore, generic substitution without matched physicochemical and pharmacological characterization is unscientific and can invalidate experimental outcomes.

Quantitative Differentiation of 3-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione from Its Closest Analogs


Optimized Lipophilicity for Cellular Permeability: Meta-Chloro vs. Para-Trifluoromethyl Substitution

The target compound's meta-chloro substituent results in a calculated XLogP3 of 2.6, placing it within the optimal range (1–3) for cellular permeability while minimizing metabolic liability. The 4-trifluoromethyl analog (CAS 1798542-85-4) has a calculated XLogP3 of approximately 3.2, exceeding the typical threshold for balanced ADME properties [1][2]. This difference of ~0.6 log units can translate to significantly higher plasma protein binding and reduced free fraction for the 4-CF3 variant.

Lipophilicity Drug Design Permeability

Absence of Hydrogen Bond Donors: A Key Differentiator from 3-Dimethylamino Analog for CNS Drug Design

The target compound possesses zero hydrogen bond donors (HBD = 0). In contrast, the 3-dimethylamino analog, which is a basic center, can act as a hydrogen bond donor when protonated, increasing HBD count to 1 under physiological conditions and raising TPSA [1][2]. For CNS drug discovery, an HBD count of 0 is a strongly favorable parameter, as each HBD can reduce brain penetration. This property, combined with a TPSA ≤ 90 Ų, positions the target compound favorably for CNS target engagement compared to the dimethylamino analog, which would likely exceed TPSA thresholds for optimal BBB permeability [3].

Blood-Brain Barrier Penetration Hydrogen Bonding CNS Drug Discovery

Conformational and Electronic Profile of the 3-Chlorobenzoyl Group: A Strategic Scaffold Anchor for Ligand-Protein Interactions

The meta-chlorine atom on the benzoyl ring introduces a distinct combination of steric bulk, electronegativity, and anisotropy compared to hydrogen (unsubstituted benzoyl analog), methyl, or methoxy groups [1]. This chlorine can engage in halogen bonding with backbone carbonyls in protein kinases, a feature that is absent in the unsubstituted parent compound. Additionally, the meta-position orients the chlorine away from the piperidine linkage, potentially reducing steric clash with the hinge region of kinases compared to a para-substituted analog [2]. While direct co-crystal structures are not publicly available, the unique electrostatic potential surface of the 3-chlorophenyl ring has been shown in analogous kinase inhibitors to improve binding affinity and selectivity profiles by forming orthogonal interactions not achievable with other substituents [3].

Conformational Analysis Electrostatic Potential Structure-Based Design

Class-Level Anti-Myeloma Activity and PIM Kinase Inhibition: A Validated Phenotypic Anchor

Thiazolidine-2,4-dione derivatives, including compounds structurally related to the target molecule, have demonstrated a unique anti-myeloma mechanism by reducing PIM2 protein levels under acidic conditions, a phenotype not replicated by other chemotypes like AZD1208, CX-6258, or PIM447 [1]. While quantitative data for this specific compound is not yet publicly available, the class-level evidence establishes a strong scientific rationale for its investigation in PIM-driven hematological cancers. The target compound, as a member of this privileged class, possesses the core scaffold responsible for this unique pharmacological profile, which combines kinase inhibition with protein-level reduction [1].

PIM Kinase Inhibition Anti-Myeloma Activity Thiazolidine-2,4-dione

Optimal Research and Development Applications for 3-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione


Lead-Like Starting Point for CNS-Penetrant PIM Kinase Inhibitors

The compound's balanced lipophilicity (XLogP3 = 2.6), absence of hydrogen bond donors, and moderate TPSA (83 Ų) position it as a promising lead-like scaffold for designing brain-penetrant therapeutics targeting PIM kinases in CNS malignancies or neurodegenerative diseases [1][2]. Its computed properties align favorably with CNS MPO desirability scores, avoiding the high lipophilicity penalties of the 4-trifluoromethyl analog [2].

Chemical Probe for Investigating PIM2 Protein Regulation in Multiple Myeloma

Based on class-level evidence that TZD compounds uniquely reduce PIM2 protein levels in acidic tumor microenvironments, this compound is ideally suited as a chemical biology probe to dissect PIM2-dependent survival mechanisms in multiple myeloma cells [3]. Its 3-chlorobenzoyl group provides a synthetic handle for further derivatization to improve potency and selectivity while maintaining the core phenotype.

Selective Halogen-Bonding Anchor in Fragment-Based Drug Discovery

The 3-chlorophenyl moiety offers a well-precedented halogen bond donor for targeting specific backbone carbonyls in kinase hinge regions, a feature absent in hydrogen-substituted analogs [4]. This compound can serve as a validated fragment or scaffold for growing high-affinity, selective PIM inhibitors using structure-based drug design approaches, leveraging the directional nature of halogen bonding for improved selectivity profiles.

Comparative Tool Compound for SAR Studies of Aroyl-TZD Series

The compound fills a critical gap in the aroyl-TZD series by providing the meta-chloro substitution pattern, enabling systematic SAR exploration against 4-CF3, 4-OCF3, and 3-NMe2 analogs [5]. Its distinct electrostatic and steric profile makes it indispensable for multivariate analysis of substituent effects on kinase inhibition, cellular potency, and ADME properties in medicinal chemistry campaigns.

Quote Request

Request a Quote for 3-[1-(3-chlorobenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.